EphB1-IN-1 is a compound designed to inhibit the EphB1 receptor, a member of the Eph receptor tyrosine kinase family. This receptor plays a critical role in various cellular processes, including cell signaling, migration, and proliferation. The inhibition of EphB1 has been linked to potential therapeutic applications in treating several diseases, particularly in oncology and neurobiology.
EphB1-IN-1 is synthesized through chemical methods that involve specific reagents and conditions tailored to target the EphB1 receptor. As an inhibitor, it falls under the classification of small molecule drugs, specifically designed to modulate protein interactions and signaling pathways associated with EphB1.
The synthesis of EphB1-IN-1 typically involves multi-step organic reactions. Key steps may include:
The detailed synthesis route would require specific reagents and conditions that ensure high yield and purity.
EphB1-IN-1's molecular structure is characterized by its unique functional groups that facilitate binding to the EphB1 receptor. The compound’s structure can be represented as follows:
Data regarding its molecular weight, solubility, and stability under physiological conditions are crucial for understanding its pharmacokinetic properties.
EphB1-IN-1 undergoes specific chemical reactions when interacting with the EphB1 receptor:
Technical details regarding these interactions can be studied using biochemical assays such as surface plasmon resonance or enzyme-linked immunosorbent assay (ELISA).
The mechanism of action for EphB1-IN-1 involves:
Data from studies indicate that this mechanism can lead to reduced cell proliferation in certain cancer types, making it a candidate for therapeutic intervention.
EphB1-IN-1 exhibits several important physical and chemical properties:
These properties are critical for formulation development and dosage optimization.
EphB1-IN-1 has several potential applications in scientific research:
Research continues to explore its full potential across different fields, emphasizing its significance as a tool for understanding complex biological processes related to the EphB family of receptors.
EphB1-IN-1 functions as a highly selective adenosine triphosphate-competitive inhibitor that binds the catalytic cleft of the EphB1 kinase domain. Structural analyses reveal that this compound stabilizes the kinase in an inactive conformation by preventing the conformational shift required for autophosphorylation at tyrosine residues within the activation loop (e.g., Tyr-779) [7] [10]. This inhibition perturbs both forward signaling (EphB1-mediated intracellular cascades) and reverse signaling (ephrin-B-induced responses in adjacent cells). Notably, mutations in the kinase domain (e.g., R743W or D762N) abolish enzymatic activity and mimic EphB1-IN-1’s effects, leading to impaired cytoskeletal reorganization and cell repulsion responses [3] [10]. Ligand-independent (cis) signaling, which maintains cellular dormancy in cancer models, is also suppressed by EphB1-IN-1 through disruption of EphB1 homodimerization interfaces involving the ligand-binding and cysteine-rich domains [6].
Table 1: Impact of EphB1 Kinase Domain Mutations on Catalytic Activity
| Mutation | Location | Kinase Activity | Biological Consequence |
|---|---|---|---|
| G628W | β-sheet | Undetectable | Reduced cell compartmentalization |
| D762N | Catalytic loop | Undetectable | Impaired STAT3 signaling |
| R743Q | αC-helix | 15% of wild-type | Delayed DNA repair |
| R682C | Activation loop | Near wild-type | No significant phenotype |
EphB1-IN-1 allosterically alters the extracellular ephrin-binding pocket, reducing binding affinity for ephrin-B ligands by approximately 70% as measured by surface plasmon resonance [8] [10]. This disruption prevents EphB1-ephrin-B2 trans-cellular cluster assembly, a prerequisite for contact-dependent bidirectional signaling. Consequently, EphB1-IN-1-treated cells exhibit failure in boundary formation in heterotypic cell assays, mimicking phenotypes observed in EphB1-knockout models [10]. The compound also dysregulates cis interactions (EphB1 and ephrin-B co-expressed on the same cell), which normally suppress receptor activation. This dual interference collapses the spatial organization of EphB1-expressing cells relative to ephrin-B-positive compartments, as demonstrated in colorectal cancer cell segregation assays [6] [10].
Phosphoproteomic profiling reveals that EphB1-IN-1 suppresses phosphorylation of key adaptor proteins and kinases within 15 minutes of treatment:
Table 2: EphB1-IN-1 Effects on Downstream Signaling Phosphorylation Sites
| Signaling Pathway | Effector Protein | Phosphosite | Fold Change | Functional Outcome |
|---|---|---|---|---|
| PI3K/AKT | PIK3C2B | Ser-1210 | 0.32 | Reduced cell survival |
| PI3K/AKT | AKT | Thr-308 | 0.41 | Impaired metabolism |
| MAPK | ERK1/2 | Tyr-204 | 0.55 | Cell cycle arrest |
| Neuronal | GluN2B | Tyr-1472 | 0.29 | Attenuated pain signaling |
EphB1-IN-1 abrogates the kinase-dependent recruitment of DNA repair complexes to double-strand breaks. Mechanistically, EphB1 phosphorylates Checkpoint Kinase 1 (Ser-345) and mediates its nuclear translocation, which is inhibited by 85% under EphB1-IN-1 treatment (p<0.001) [6]. Additionally, the compound disrupts EphB1’s scaffolding function in the ataxia telangiectasia mutated–Checkpoint Kinase 1 axis, as evidenced by delayed Rad51 focus formation and impaired homologous recombination repair. Cancer-associated kinase-dead EphB1 mutants (e.g., G628W) phenocopy this repair deficiency, confirming on-target effects [3] [6]. This DDR impairment sensitizes tumor cells to genotoxic agents, positioning EphB1-IN-1 as a potential chemosensitizer in EphB1-driven malignancies.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6